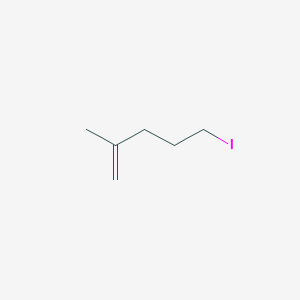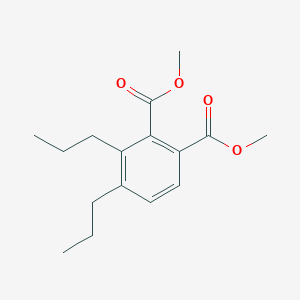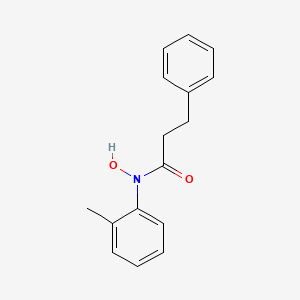
N-Hydroxy-N-(2-methylphenyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-N-(2-methylphenyl)-3-phenylpropanamide is an organic compound with a complex structure that includes both hydroxy and amide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-(2-methylphenyl)-3-phenylpropanamide typically involves the reaction of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps. The acetylation of N-methylaniline with chloracetyl chloride is catalyzed by triethylamine, yielding 2-chloro-N-methyl-N-phenyl-acetamide. This intermediate is then esterified with anhydrous sodium acetate in the presence of a phase transfer catalyst, tetrabutylammonium bromide, to produce 2-acetoxyl-N-methyl-N-phenyl-acetamide. Finally, ester interchange with methanol catalyzed by potassium hydroxide yields the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-N-(2-methylphenyl)-3-phenylpropanamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: The major product would be a ketone or aldehyde derivative.
Reduction: The major product would be an amine derivative.
Substitution: The major products would be substituted aromatic compounds.
Applications De Recherche Scientifique
N-Hydroxy-N-(2-methylphenyl)-3-phenylpropanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Medicine: It may be investigated for its potential therapeutic effects, particularly in the context of enzyme inhibition.
Industry: It can be used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-Hydroxy-N-(2-methylphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Hydroxy-N-(2-methylphenyl)acetamide
- N-Hydroxy-N-(4-butyl-2-methylphenyl)formamidine
- 2-Hydroxy-N-methyl-N-phenyl-acetamide
Uniqueness
N-Hydroxy-N-(2-methylphenyl)-3-phenylpropanamide is unique due to its specific structural features, which include both hydroxy and amide groups attached to an aromatic ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research .
Propriétés
Numéro CAS |
79115-40-5 |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
N-hydroxy-N-(2-methylphenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C16H17NO2/c1-13-7-5-6-10-15(13)17(19)16(18)12-11-14-8-3-2-4-9-14/h2-10,19H,11-12H2,1H3 |
Clé InChI |
XXUCURAGFNEYDY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N(C(=O)CCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


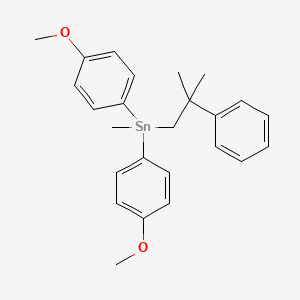


![2,2'-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene)](/img/structure/B14444247.png)


![4-methyl-N-[(1R)-1-phenylethyl]benzenesulfonamide](/img/structure/B14444261.png)
![Diethyl [(4-nitrophenyl)acetyl]phosphonate](/img/structure/B14444264.png)
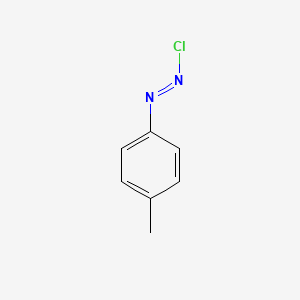
![{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid](/img/structure/B14444271.png)

![[4-(1-Bromoethyl)phenyl]-phenylmethanone](/img/structure/B14444287.png)
